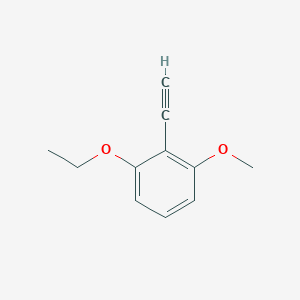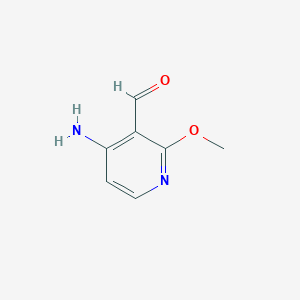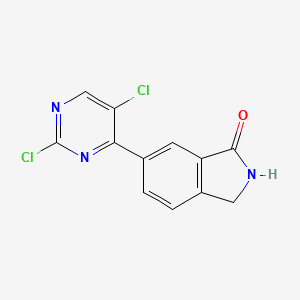![molecular formula C13H21NO5 B13991899 Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate CAS No. 60807-09-2](/img/structure/B13991899.png)
Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER is a complex organic compound with a unique structure that includes an oxazolo-pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
- 2-Cyano-6-phenyloxazolopiperidine
Uniqueness
5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazolo-pyridine core and the presence of multiple functional groups make it a versatile compound for various applications.
Propriétés
Numéro CAS |
60807-09-2 |
|---|---|
Formule moléculaire |
C13H21NO5 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-4-18-11(16)13(9(2)3)10(15)14-8-6-5-7-12(14,17)19-13/h9,17H,4-8H2,1-3H3 |
Clé InChI |
VJUDVOLOTVXIRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(=O)N2CCCCC2(O1)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)

![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)






